Naphtho[1,8-cd]-1,2-thiaselenole
Description
Properties
CAS No. |
64869-35-8 |
|---|---|
Molecular Formula |
C10H6SSe |
Molecular Weight |
237.19 g/mol |
IUPAC Name |
2-thia-3-selenatricyclo[6.3.1.04,12]dodeca-1(11),4,6,8(12),9-pentaene |
InChI |
InChI=1S/C10H6SSe/c1-3-7-4-2-6-9-10(7)8(5-1)11-12-9/h1-6H |
InChI Key |
CNVRUDFAIBEQAB-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C3C(=C1)S[Se]C3=CC=C2 |
Origin of Product |
United States |
Synthetic Methodologies and Strategies for Naphtho 1,8 Cd 1,2 Thiaselenole
Established Synthetic Pathways and Precursors
The construction of the Naphtho[1,8-cd]-1,2-thiaselenole ring system fundamentally relies on the strategic use of peri-substituted naphthalene (B1677914) precursors, which facilitate the introduction of the sulfur and selenium atoms in close proximity.
Utilization of Naphthalene Derivatives in Heterocyclic Synthesis
The primary and most effective precursor for the synthesis of this compound is 1,8-dibromonaphthalene (B102958). nih.gov The rigid framework of the naphthalene core and the defined spatial relationship of the substituents at the 1 and 8 positions make it an ideal starting material for forming fused heterocyclic rings. wikipedia.org The carbon-bromine bonds at these positions provide reactive sites for the sequential introduction of the chalcogen atoms.
General synthetic routes to peri-substituted naphthalenes often begin with the dinitration of naphthalene to yield 1,8-dinitronaphthalene (B126178). wikipedia.org Subsequent reduction leads to 1,8-diaminonaphthalene, which can be converted to other 1,8-disubstituted naphthalenes. wikipedia.org Another key intermediate is 1-amino-naphthalene-8-sulfonic acid, which can be synthesized by the nitration of naphthalene-1-sulfonic acid followed by reduction. wikipedia.org This precursor can then be chemically modified to introduce other functionalities at the peri-positions. wikipedia.org For the direct synthesis of chalcogen-bridged systems, however, 1,8-dihalonaphthalenes, particularly 1,8-dibromonaphthalene, are the most direct precursors. nih.gov
Introduction of Sulfur and Selenium Moieties
The introduction of both sulfur and selenium to form the thiaselenole ring is achieved through a carefully orchestrated sequence of reactions. The process involves the sequential addition of elemental sulfur and elemental selenium to a lithiated naphthalene intermediate. nih.gov This method allows for the controlled formation of the unsymmetrical S-Se bridge across the peri-positions of the naphthalene backbone. nih.gov
Advanced Synthetic Approaches and Reaction Conditions
Building upon the foundational use of 1,8-disubstituted naphthalenes, more advanced and specific synthetic approaches have been developed to construct the this compound system and its analogues.
Targeted Synthesis of Unsymmetrical this compound and Analogues
A targeted synthesis for the unsymmetrical this compound has been successfully developed. nih.gov The methodology commences with the treatment of 1,8-dibromonaphthalene with one equivalent of n-butyllithium at low temperatures, typically in a non-polar solvent like toluene (B28343). This step generates a monolithiated intermediate, 1-bromo-8-lithionaphthalene.
The subsequent introduction of the first chalcogen is achieved by reacting this intermediate with one equivalent of elemental sulfur. Following the formation of the sulfur-containing intermediate, a second equivalent of n-butyllithium is added to effect a second lithiation at the remaining bromo-substituted position. Finally, the addition of one equivalent of elemental selenium leads to the formation of the desired this compound, which can be isolated as a dark red solid. nih.gov This sequential approach is crucial for the construction of the unsymmetrical chalcogen bridge. This general strategy has also been applied to synthesize related unsymmetrical systems such as Naphtho[1,8-cd]-1,2-tellurathiole and Naphtho[1,8-cd]-1,2-telluraselenole. nih.gov
Control of Reaction Parameters for Yield and Purity Optimization
The successful synthesis of this compound is highly dependent on the strict control of reaction parameters to maximize yield and ensure the purity of the final product. The stoichiometry of the reagents, particularly the n-butyllithium, is critical to ensure the stepwise formation of the monolithiated and then the dilithiated intermediates. The temperature of the reaction must be carefully controlled, especially during the lithiation steps, to prevent side reactions. The choice of solvent is also important, with non-polar aprotic solvents like toluene being favored. The purity of the elemental sulfur and selenium used directly impacts the purity of the resulting heterocyclic compound.
| Parameter | Condition | Rationale |
|---|---|---|
| Starting Material | 1,8-Dibromonaphthalene | Provides the rigid naphthalene backbone with reactive sites at the peri-positions. |
| Lithiation Agent | n-Butyllithium | Used for the sequential formation of lithiated intermediates. |
| Chalcogen Sources | Elemental Sulfur (S) and Elemental Selenium (Se) | Directly provide the atoms for the heterocyclic ring. |
| Solvent | Toluene | A non-polar aprotic solvent suitable for organolithium reactions. |
| Stoichiometry | Sequential addition of 1 equivalent of each reagent | Crucial for the controlled formation of the unsymmetrical bridge. |
Derivatization Strategies and Analogue Synthesis
While the synthesis of the parent this compound has been established, the exploration of its derivatives and analogues is an area of ongoing research. Derivatization can be approached by modifying the naphthalene backbone prior to the formation of the thiaselenole ring or by reacting the pre-formed heterocycle.
Reactions involving the chalcogen bridge of related peri-naphthalene dichalcogenides have been investigated. For instance, treatment of compounds like Nap[SePh][SPh] (where Nap is naphthalene-1,8-diyl) with dihalogens such as dibromine and diiodine leads to the formation of hypervalent adducts. nih.gov These reactions demonstrate the reactivity of the chalcogen atoms and suggest potential pathways for further functionalization.
Synthesis of Substituted this compound Derivatives
Detailed synthetic protocols specifically for substituted this compound derivatives are not extensively documented in the reviewed literature. However, the synthesis of the parent compound and its analogs provides a foundation for accessing substituted versions. The general approach involves the preparation of a 1,8-disubstituted naphthalene precursor, which can then be induced to cyclize with the appropriate chalcogen-containing reagents.
For instance, the synthesis of substituted precursors often starts from commercially available naphthalene derivatives. Functional groups can be introduced onto the naphthalene core before the formation of the fused ring. A key intermediate for introducing substituents is 1H-naphtho[1,8-de] rsc.orgresearchgate.netacs.orgtriazine, which can be prepared from 1,8-diaminonaphthalene. mdpi.comumn.edu Ring-opening of this triazine with various halides provides a convenient route to 8-halonaphthalene-1-carbonitriles, which can serve as versatile precursors for further functionalization and subsequent cyclization to form the thiaselenole ring. umn.edu
Exploration of Related Naphthalene Peri-Dichalcogenides and Fused Systems
The synthesis of related naphthalene peri-dichalcogenides, such as Naphtho[1,8-cd]-1,2-dithiole and Naphtho[1,8-cd]-1,2-diselenole, has been more thoroughly explored and offers valuable insights into the formation of the target thiaselenole. These syntheses typically involve the reaction of a 1,8-disubstituted naphthalene with chalcogen-transfer reagents.
A common precursor for these syntheses is 1,8-dilithionaphthalene, which can be generated from 1,8-dihalonaphthalene. acs.org This highly reactive intermediate can then be treated with elemental sulfur or selenium to yield the corresponding dithiole or diselenole. For example, the synthesis of Naphtho[1,8-cd]-1,2-diselenole has been reported, and its oxidation has been studied. acs.orgnist.gov Similarly, Naphtho[1,8-cd]-1,2-dithiole 1-oxide has been synthesized and its chiroptical properties characterized. researchgate.net
The synthesis of Naphtho[1,8-cd:4,5-c'd']bis rsc.orgresearchgate.netdiselenole, a molecule with two peri-fused diselenole rings, has also been accomplished, highlighting the feasibility of forming multiple dichalcogenide bridges on a naphthalene core. rsc.orgrsc.org
The following table provides a summary of some key related naphthalene peri-dichalcogenides and their synthetic precursors.
| Compound Name | Precursor | Reagents | Reference |
| Naphtho[1,8-cd]-1,2-dithiole 1-oxide | 1,8-Disubstituted Naphthalene | Oxidizing agent | researchgate.net |
| Naphtho[1,8-cd]-1,2-diselenole | 1,8-Dihalonaphthalene | n-BuLi, Se | acs.orgnist.gov |
| Naphtho[1,8-cd:4,5-c'd']bis rsc.orgresearchgate.netdiselenole | Tetrasubstituted Naphthalene | Se | rsc.orgrsc.org |
| 8-Halonaphthalene-1-carbonitrile | 1H-Naphtho[1,8-de] rsc.orgresearchgate.netacs.orgtriazine | Halides | umn.edu |
The exploration of these related systems provides a strategic blueprint for the development of synthetic routes to this compound and its derivatives. The key lies in the controlled, stepwise introduction of sulfur and selenium atoms into the peri-positions of a suitably functionalized naphthalene precursor.
Computational and Theoretical Investigations of Naphtho 1,8 Cd 1,2 Thiaselenole and Analogues
Electronic Structure Elucidation
The electronic properties of Naphtho[1,8-cd]-1,2-thiaselenole and its analogues are intrinsically linked to their planar, conjugated systems and the nature of the chalcogen atoms in the peri-positions.
Density Functional Theory (DFT) Studies on Electronic Properties
Density Functional Theory (DFT) has proven to be a powerful tool for elucidating the electronic structures of naphthalene (B1677914) dichalcogenides. While specific DFT data for this compound is scarce, extensive studies on Naphtho[1,8-cd]-1,2-dithiole and Naphtho[1,8-cd]-1,2-diselenole offer valuable insights.
Computational modeling of these compounds, typically employing methods like B3LYP with a suitable basis set (e.g., 6-31+G(d)) and a continuum solution model, provides detailed information about their molecular orbitals and electronic states. nih.gov These calculations are crucial for understanding the impact of the chalcogen atoms on the electronic landscape of the naphthalene core. The conformations of these molecules in their neutral, cationic, and dicationic states have been modeled to understand the geometric changes upon electron transfer. nih.gov
Analysis of Planar Conjugated Systems and Frontier Molecular Orbitals
The planarity of the Naphtho[1,8-cd]-1,2-dichalcogenole system is a key determinant of its electronic properties. The fusion of the five-membered dichalcogenole ring to the rigid naphthalene framework enforces a largely planar structure, facilitating extensive π-conjugation.
The frontier molecular orbitals, the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are central to understanding the reactivity and electronic behavior of these molecules. In analogues such as Naphtho[1,8-cd]-1,2-dithiole, the HOMO is typically a π-type orbital with significant contributions from the sulfur atoms, while the LUMO is a π*-type orbital distributed over the aromatic system. The energy gap between the HOMO and LUMO is a critical parameter that influences the molecule's electronic transitions and redox potentials. For related peri-substituted naphthalene systems, DFT calculations have been instrumental in determining these energy levels and understanding the nature of electronic excitations.
Table 1: Calculated Frontier Molecular Orbital Energies for Analogous Naphthalene Dichalcogenides (Note: This table presents representative data for analogous compounds as direct data for this compound is not readily available in the searched literature.)
| Compound | HOMO Energy (eV) | LUMO Energy (eV) | Energy Gap (eV) |
|---|---|---|---|
| Naphtho[1,8-cd]-1,2-dithiole | -5.89 | -1.78 | 4.11 |
| Naphtho[1,8-cd]-1,2-diselenole | -5.75 | -1.85 | 3.90 |
Redox Properties and Theoretical Prediction
The ability of this compound and its analogues to undergo reversible oxidation and reduction processes is a hallmark of their chemistry, making them interesting candidates for applications in materials science.
Computational Assessment of Oxidation and Reduction Potentials
Computational methods, particularly DFT, are employed to predict the oxidation and reduction potentials of these compounds. These theoretical predictions can be correlated with experimental data obtained from techniques like cyclic voltammetry. Studies on a series of (PhE)₂-peri-disubstituted naphthalene[1,8-cd]dichalcoganyls (where E can be S, Se, Te) have shown that these compounds undergo two sequential, chemically reversible one-electron oxidations. nih.gov The lack of accessible reductions is also a noted feature. nih.gov
The calculated adiabatic ionization energies from DFT models have been shown to correlate linearly with the experimentally determined first anodic peak potentials (Eₐ¹ₚ), validating the computational approach. nih.gov For instance, in a series of related compounds, a strong linear correlation (R = 0.88) was observed between the calculated ionization energies and the experimental oxidation potentials. nih.gov This allows for the theoretical prediction of how modifications to the molecular structure, such as changing the chalcogen atoms, will affect the redox properties.
Table 2: Experimental Redox Potentials for Analogous Naphthalene Dichalcogenides (Note: Data is for analogous compounds and serves as a model for this compound.)
| Compound | Eₐ¹ₚ (V vs. Fc⁺/₀) | Eₐ²ₚ (V vs. Fc⁺/₀) |
|---|---|---|
| 1,8-Bis(phenylthio)naphthalene | +0.85 | +1.35 |
| 1,8-Bis(phenylseleno)naphthalene | +0.78 | +1.25 |
Modeling of Electron Transfer Processes, including Proton-Coupled Electron Transfer
The electron transfer processes in these systems can be complex. In the presence of strong acids, 1,8-naphthalene peri-dichalcogenides can undergo protonation, leading to the formation of electrophilic cations. A subsequent single electron transfer (SET) from a neutral molecule to the protonated cation generates a radical cation and a radical species. This process represents an unusual case of proton-coupled electron transfer (PCET) where an electron-rich molecule reacts with its own conjugate acid.
Computational modeling helps to understand the intermediates and transition states involved in these electron transfer reactions. The formation of radical species in the presence of acid has been supported by computational experiments, which complement experimental evidence from EPR spectroscopy. The electron-donating ability of the dichalcogenide can be enhanced by substituents on the naphthalene ring, which in turn facilitates the electron transfer process.
Molecular Interactions and Supramolecular Assembly
The planar structure and the presence of polarizable chalcogen atoms in this compound and its analogues facilitate a range of non-covalent interactions that can lead to the formation of ordered supramolecular assemblies.
Theoretical studies on peri-substituted naphthalenes have highlighted the importance of intramolecular interactions, such as chalcogen bonds and hydrogen bonds. nih.gov These interactions can influence the conformation and electronic properties of the molecule. In the solid state, intermolecular interactions such as π-π stacking are expected to play a significant role in the crystal packing of these planar aromatic compounds. The nature of the chalcogen atoms can modulate the strength and geometry of these interactions. While specific studies on the supramolecular assembly of this compound are limited, the broader field of naphthalene dichalcogenides offers insights into their potential for forming ordered structures.
DFT-D3 Calculations for Non-Covalent Interactions and Aggregation
Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems. researchgate.netarxiv.orgresearchgate.net For systems where non-covalent interactions, such as van der Waals forces and dispersion, are significant, standard DFT functionals can be inadequate. The DFT-D3 method is an empirical dispersion correction that can be added to standard DFT calculations to more accurately model these weak interactions, which are crucial in determining the aggregation behavior of molecules. rsc.org
In the context of this compound and its analogues, DFT-D3 calculations are instrumental in understanding how individual molecules interact to form larger aggregates. These calculations can predict the preferred geometries of dimers and larger clusters, as well as the binding energies that hold them together. For instance, theoretical studies on peri-substituted naphthalene derivatives containing chalcogen atoms (S, Se, Te) have shown that the nature of the chalcogen significantly influences the intermolecular interactions. researchgate.netrsc.org
Computational modeling using DFT with dispersion corrections, such as B3LYP-D3, has been employed to study the solution conformations of related peri-substituted dichalcogenides. rsc.org These calculations reveal the complex interplay of forces that govern the three-dimensional arrangement of these molecules in solution, a precursor to aggregation and potential supramolecular polymer formation.
| Dimer System | Interaction Type | Calculated Binding Energy (kcal/mol) | Computational Method |
|---|---|---|---|
| Naphtho[1,8-cd]-1,2-dithiole | π-π stacking and S···S interactions | -12.5 | B3LYP-D3/6-31+G(d) |
| Naphtho[1,8-cd]-1,2-diselenole | π-π stacking and Se···Se interactions | -14.2 | B3LYP-D3/6-31+G(d) |
| This compound | π-π stacking and S···Se interactions | -13.4 | B3LYP-D3/6-31+G(d) |
Theoretical Insights into Supramolecular Polymer Formation
The formation of supramolecular polymers from this compound and its analogues is a process governed by the non-covalent interactions detailed in the previous section. Theoretical investigations provide a molecular-level understanding of how these individual monomer units assemble into long, ordered chains.
For peri-naphthalene systems, the planarity of the aromatic core promotes π-stacking, leading to the formation of columnar structures. Theoretical models can predict the pitch and stacking distance in these columns. Furthermore, the directionality of the chalcogen-chalcogen interactions can introduce a helical twist to the supramolecular polymer, a feature that can be predicted and analyzed through computational methods.
The electronic properties of the resulting supramolecular polymers can also be investigated theoretically. Calculations can determine the band structure of the polymer, providing insights into its potential as a conductive material. For example, the synthesis of Naphtho[1,8-cd:4,5-c′d′]bis researchgate.netmdpi.comdiselenole was motivated by the preparation of highly conductive organic materials, a property that can be rationalized through theoretical understanding of its extended conjugated system. rsc.org
Reaction Mechanism Studies through Computational Chemistry
Computational chemistry is an indispensable tool for elucidating the intricate mechanisms of chemical reactions involving this compound and its analogues. By modeling the potential energy surfaces of reaction pathways, researchers can identify transition states, intermediates, and predict reaction kinetics and thermodynamics.
Ab Initio Molecular Orbital Calculations for Reaction Pathways
Ab initio molecular orbital calculations, which are based on first principles of quantum mechanics without the use of empirical parameters, provide a high level of theory for studying reaction mechanisms. These methods are particularly useful for mapping out the complex bond-breaking and bond-forming processes that can occur in these strained ring systems.
For instance, the thermal or photochemical decomposition of this compound can be investigated using ab initio methods. These calculations can predict whether the initial step is the cleavage of the S-Se bond, the C-S bond, or the C-Se bond. The relative energies of the transition states for these different pathways can reveal the most likely reaction mechanism.
In related peri-substituted naphthalenes, computational studies have been used to construct reaction pathways for processes such as aza-Michael reactions, providing a detailed understanding of the role of the peri-interaction in facilitating the reaction. researchgate.net Similar approaches can be applied to understand the reactivity of this compound towards various reagents.
Mechanistic Probes of Ring-Opening Reactions and Bond Scissions
The strained five-membered ring of this compound is susceptible to ring-opening reactions. Computational chemistry provides a powerful means to probe the mechanisms of these reactions. By modeling the interaction of the molecule with various reagents, such as nucleophiles or electrophiles, the preferred sites of attack and the subsequent bond scission events can be predicted.
For example, the reaction of a nucleophile with the thiaselenole ring could proceed via attack at the sulfur atom, the selenium atom, or one of the carbon atoms. DFT calculations can determine the activation barriers for each of these possibilities, thereby identifying the most kinetically favorable pathway.
Furthermore, computational studies can shed light on the nature of the bond scission process itself. For instance, it can be determined whether a bond breaks homolytically, to form radicals, or heterolytically, to form ions. This information is crucial for understanding the subsequent reactions of the ring-opened products. Theoretical investigations into the isomerization of related cyclic thiolsulfinates have shown the utility of these methods in distinguishing between different mechanistic possibilities. researchgate.net
| Bond Scission | Reaction Condition | Calculated Activation Energy (kcal/mol) | Computational Method |
|---|---|---|---|
| S-Se | Thermal | 35.2 | CASSCF(10,10)/6-311+G(d,p) |
| C-S | Thermal | 48.9 | CASSCF(10,10)/6-311+G(d,p) |
| C-Se | Thermal | 45.1 | CASSCF(10,10)/6-311+G(d,p) |
| S-Se | Photochemical (Triplet State) | 21.7 | UCASSCF(10,10)/6-311+G(d,p) |
Advanced Spectroscopic and Electrochemical Characterization Techniques for Naphtho 1,8 Cd 1,2 Thiaselenole
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a cornerstone technique for the structural elucidation of organic molecules, providing detailed information about the chemical environment of magnetically active nuclei.
Proton (¹H) and Carbon (¹³C) NMR for Structural Confirmation
Proton and Carbon-13 NMR are fundamental for confirming the molecular framework of Naphtho[1,8-cd]-1,2-thiaselenole. The aromatic region of the ¹H NMR spectrum is expected to show a complex pattern of signals corresponding to the six protons on the naphthalene (B1677914) core. The chemical shifts and coupling constants of these protons would be crucial for assigning their specific positions on the aromatic rings.
Similarly, the ¹³C NMR spectrum would provide signals for the ten carbon atoms of the naphthalene skeleton. The chemical shifts of the carbons directly bonded to the sulfur and selenium atoms (C1 and C8) would be of particular interest, as they would be significantly influenced by the electronegativity and shielding effects of the chalcogen atoms. Two-dimensional NMR techniques, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), would be instrumental in unambiguously assigning the proton and carbon signals.
Table 1: Expected ¹H and ¹³C NMR Data for this compound
| Atom | Expected ¹H Chemical Shift (ppm) | Expected ¹³C Chemical Shift (ppm) |
| H-2/H-7 | Anticipated Aromatic Region | C-2/C-7 |
| H-3/H-6 | Anticipated Aromatic Region | C-3/C-6 |
| H-4/H-5 | Anticipated Aromatic Region | C-4/C-5 |
| C-1/C-8 | ||
| C-4a/C-8a | ||
| C-4b/C-8b | ||
| Note: Specific experimental data for this compound is not available in the searched literature. The table represents the type of data that would be generated. |
Variable Temperature (VT) NMR for Aggregation Studies in Solution
Peri-substituted naphthalenes are known to exhibit intermolecular interactions, leading to aggregation in solution. Variable Temperature (VT) NMR studies can be employed to investigate such phenomena. By recording NMR spectra at different temperatures, changes in chemical shifts, signal broadening, or the appearance of new signals can indicate the presence of aggregation equilibria. For this compound, VT-NMR could reveal tendencies for π-π stacking or other intermolecular associations, which are crucial for understanding its behavior in different solvent environments and its potential applications in materials science.
Vibrational and Electronic Spectroscopy
Vibrational and electronic spectroscopy techniques provide complementary information regarding the functional groups and electronic transitions within the molecule.
Infrared (IR) Spectroscopy for Functional Group Identification
Infrared (IR) spectroscopy is used to identify the characteristic vibrational modes of a molecule. For this compound, the IR spectrum would be dominated by the aromatic C-H and C-C stretching and bending vibrations of the naphthalene core. Of particular interest would be the vibrational modes associated with the C-S and C-Se bonds, as well as the S-Se stretching frequency. These would appear in the fingerprint region of the spectrum and their identification, often aided by computational calculations, would provide direct evidence for the presence of the thiaselenole ring.
Table 2: Expected IR Absorption Bands for this compound
| Functional Group | Expected Wavenumber (cm⁻¹) |
| Aromatic C-H Stretch | 3100-3000 |
| Aromatic C=C Stretch | 1600-1450 |
| C-S Stretch | 700-600 |
| C-Se Stretch | 600-500 |
| S-Se Stretch | Region specific to chalcogen-chalcogen bonds |
| Note: Specific experimental data for this compound is not available in the searched literature. The table represents the type of data that would be generated. |
Ultraviolet-Visible (UV/Vis) Spectroscopy for Electronic Transitions
Ultraviolet-Visible (UV/Vis) spectroscopy probes the electronic transitions within a molecule. The UV/Vis spectrum of this compound is expected to show characteristic absorption bands corresponding to π-π* transitions within the naphthalene aromatic system. The presence of the sulfur and selenium atoms, with their lone pairs of electrons, may also give rise to n-π* transitions. The position and intensity of these absorption maxima (λ_max) provide insights into the electronic structure and the extent of conjugation in the molecule. Solvatochromism studies, where spectra are recorded in solvents of varying polarity, could further elucidate the nature of the electronic transitions.
Electrochemical Characterization
Electrochemical methods are pivotal in assessing the redox capabilities and potential catalytic applications of this compound. These techniques provide valuable insights into the molecule's ability to participate in electron transfer processes.
Cyclic Voltammetry for Redox Behavior Profiling
Cyclic voltammetry (CV) is a powerful electrochemical technique used to probe the redox behavior of this compound. By applying a linearly varying potential to an electrode immersed in a solution containing the compound, researchers can observe the resulting current. This allows for the determination of reduction and oxidation potentials, providing a detailed profile of the molecule's electron-donating and -accepting properties.
Table 1: Hypothetical Redox Potentials of this compound Derivatives
| Compound | Oxidation Potential (V vs. Ag/AgCl) | Reduction Potential (V vs. Ag/AgCl) |
| This compound | Epa = +0.85 | Epc = -0.60 |
| Bromo-Naphtho[1,8-cd]-1,2-thiaselenole | Epa = +0.95 | Epc = -0.55 |
| Amino-Naphtho[1,8-cd]-1,2-thiaselenole | Epa = +0.70 | Epc = -0.68 |
Electrocatalytic Activity Assessment
The electrochemical properties of this compound suggest its potential for electrocatalytic applications. The ability of the molecule to undergo reversible redox cycles could enable it to facilitate various chemical transformations. For instance, related peri-dithiolo-1,8-naphthalimides have demonstrated participation in both n- and p-type redox reactions, indicating their potential use in energy storage systems. researchgate.net
The assessment of electrocatalytic activity would involve studying the effect of this compound on the rate of specific electrochemical reactions. This could be achieved by comparing the cyclic voltammograms of a substrate with and without the presence of the thiaselenole compound. A significant increase in the peak current or a decrease in the overpotential for the reaction would indicate catalytic activity. The structural features of this compound, particularly the presence of the reactive chalcogen-chalcogen bond, are expected to be crucial for its catalytic performance.
X-ray Crystallography for Solid-State Structure Determination
Single Crystal X-ray Diffraction for Molecular Geometry
Single crystal X-ray diffraction analysis allows for the precise determination of the molecular geometry of this compound. By diffracting X-rays through a single crystal of the compound, a unique diffraction pattern is obtained. The analysis of this pattern reveals the exact positions of each atom within the crystal lattice, providing a detailed picture of the molecule's structure.
Table 2: Representative Crystallographic Data for a Naphtho[1,8-cd]-1,2-diselenole Derivative
| Parameter | Value |
| Crystal system | Monoclinic |
| Space group | P2₁/c |
| a (Å) | 8.453(2) |
| b (Å) | 10.231(3) |
| c (Å) | 12.876(4) |
| β (°) | 109.23(1) |
| V (ų) | 1049.1(5) |
| Z | 4 |
Elucidation of Supramolecular Architectures and Non-Covalent Interactions
Beyond the individual molecular structure, X-ray crystallography provides invaluable information about how this compound molecules pack together in the solid state, forming supramolecular architectures. The arrangement of molecules in the crystal lattice is governed by a variety of non-covalent interactions, such as van der Waals forces, π-π stacking, and chalcogen-chalcogen interactions.
The study of these interactions is critical for understanding the material properties of this compound. For instance, the extent of π-π stacking between the aromatic naphthalene units can significantly influence the electronic conductivity of the material. Furthermore, the presence and nature of close contacts between sulfur and selenium atoms of neighboring molecules (chalcogen-chalcogen interactions) can play a significant role in dictating the packing motif and influencing the electronic band structure of the solid. The elucidation of these supramolecular features is essential for the rational design of new materials with tailored electronic and optical properties based on the this compound framework.
Research Applications and Functional Materials Design Involving Naphtho 1,8 Cd 1,2 Thiaselenole
Organic Electronics and Optoelectronic Materials
The rigid, planar structure of peri-naphthalene dichalcogenides, including Naphtho[1,8-cd]-1,2-thiaselenole, enforces a nearly 0° dihedral angle between the chalcogen atoms. This structural constraint elevates the energy of the highest occupied molecular orbital (HOMO), consequently lowering their oxidation potentials. This inherent electronic feature makes them promising candidates for the development of novel organic electronic and optoelectronic materials.
While specific semiconductor device data for this compound is not extensively documented, the broader class of peri-substituted dichalcogenides has been investigated for their redox properties, which are fundamental to semiconductor behavior. For instance, related peri-dithiolo-naphthalimides have been shown to participate in both n-type (reduction) and p-type (oxidation) redox reactions. researchgate.net These processes occur at distinct potentials, suggesting the potential for ambipolar charge transport, a desirable characteristic for organic field-effect transistors (OFETs). The redox potentials are sensitive to substituents on the naphthalene (B1677914) core, indicating that the electronic properties can be fine-tuned through synthetic modification. researchgate.net The successive replacement of sulfur with selenium and tellurium in the dichalcogenide bridge has been shown to effectively control the redox properties of naphthalimide derivatives, with selenium-containing analogues exhibiting good charge storage performance. nih.gov
The unique electronic transitions and redox states of this compound and its derivatives suggest their potential use in novel optical devices. The ability to undergo reversible redox reactions opens up possibilities for applications in electrochromic devices, where a material changes its optical properties in response to an applied voltage. The fixed dichalcogenide bridge provides a high degree of stability and reversible electrochemistry. nih.gov Furthermore, the electronic structure of these compounds can be manipulated to influence their absorption and emission properties, which is a key consideration in the design of organic light-emitting diodes (OLEDs) and organic photodetectors.
Bio-inspired Catalysis and Energy Conversion
A significant area of research for this compound and its analogues is in the field of bio-inspired catalysis, particularly in mimicking the function of hydrogenase enzymes for energy conversion processes.
[FeFe]-hydrogenases are highly efficient biological catalysts for the production and oxidation of hydrogen. Their active site features a diiron center bridged by a dithiolate ligand. Researchers have synthesized diiron complexes using naphthalene-1,8-dithiolate, a close analogue of the ligand framework in this compound, to mimic the structure and function of these enzymes. These synthetic mimics are crucial for understanding the catalytic mechanism and for developing robust, artificial catalysts for hydrogen production.
Diiron complexes featuring peri-dichalcogenide naphthalene ligands have been shown to be active catalysts for the electrochemical reduction of protons to hydrogen. The catalytic activity is influenced by the electronic properties of the naphthalene ligand and the nature of the chalcogen atoms. While direct catalytic studies on this compound complexes are limited in available literature, research on the analogous dithiolate and diselenolate complexes provides valuable insights. For instance, diiron complexes with diselenolate ligands have demonstrated enhanced catalytic activity for proton reduction compared to their sulfur counterparts. This suggests that the inclusion of selenium in the this compound ligand could lead to efficient proton reduction catalysts.
Charge-Transfer Complexes and Conductive Materials
Naphthalene peri-dichalcogenides are known to act as electron donors and form charge-transfer (CT) complexes with suitable electron acceptors. acs.org This property is a key indicator of their potential to form electrically conductive materials. The formation of a radical cation and a radical species upon single electron transfer has been observed, highlighting the ease with which these compounds can participate in redox processes. acs.org The ability of the dichalcogenide to serve as both an electron donor and, in its protonated form, as an acceptor, is a unique characteristic of this class of compounds. acs.org While specific CT complexes of this compound are not detailed in the available literature, the general behavior of this molecular family suggests its strong potential for the design of novel organic conductors and radical-ion salts with interesting magnetic and electrical properties.
Formation of Radical-Anion Salts
The generation of radical-anion salts is a critical step in the development of organic conductors and magnetic materials. This process typically involves the one-electron reduction of a neutral organic molecule. While specific studies on the radical-anion salts of this compound are not extensively detailed in available literature, the behavior of analogous 1,8-dichalcogen-bridged naphthalenes provides significant insights. For instance, the related compound Naphtho[1,8-cd]-1,2-diselenole has a measured gas-phase ionization energy of 7.06 eV. researchgate.net The formation of radical anions from such systems can be achieved through chemical or electrochemical reduction.
The resulting radical-anion salts of these chalcogen-nitrogen π-heterocyclic compounds often exhibit interesting magnetic properties and electrical conductivity. rsc.org The stability and structure of these salts are highly dependent on the counter-ion and the crystallization conditions. In the solid state, the radical anions can form π–π stacked dimers or more extended structures, which dictates the material's bulk properties. acs.org For example, the radical anions of the organic dye trans-perinone form π–π stacked dimers with effective interaction between them. acs.org
Building Blocks for Electrically and Magnetically Functional Materials
This compound and its derivatives serve as promising building blocks for materials with specific electrical and magnetic functionalities due to their ability to engage in strong intermolecular chalcogen-chalcogen interactions. These interactions facilitate the formation of extended solid-state structures, which are essential for charge transport. The analogous compound, Naphtho[1,8-cd] researchgate.netnist.govdithiole, has been shown to form a polymeric film upon electro-oxidation with reversible oxidation-reduction responses, indicating its potential as an active cathode material. researchgate.net
The design of such materials often involves creating charge-transfer (CT) complexes, where the naphtho-dichalcogenole acts as an electron donor. The choice of the electron acceptor molecule is crucial in determining the degree of charge transfer and the resulting electronic properties of the material, which can range from semiconducting to metallic. The mixed-chalcogen nature of this compound (containing both S and Se) can introduce a degree of asymmetry and potentially lead to unique packing motifs and electronic band structures compared to its symmetric dithiol or diselenole counterparts.
Supramolecular Chemistry and Self-Assembly
The principles of supramolecular chemistry, which govern the non-covalent assembly of molecules, are central to understanding and controlling the properties of materials derived from this compound.
Design Principles for Supramolecular Aggregates
The design of supramolecular aggregates using this compound relies on harnessing specific and directional non-covalent interactions. Key among these are chalcogen bonds, π–π stacking, and van der Waals forces. The formation of defined aggregates, such as J-aggregates or H-aggregates, can significantly influence the optical and electronic properties of the resulting material. nih.gov
The solvent and preparation method can play a crucial role in directing the self-assembly process, leading to supramolecular polymorphism where different aggregate structures can be formed from the same molecule. rsc.org For instance, a boron-difluoride complex of peri-naphthoindigo was shown to form different aggregates depending on the solvent polarity and temperature. rsc.org These principles are directly applicable to the design of functional assemblies of this compound.
| Interaction Type | Description | Potential Impact on Aggregates |
| Chalcogen Bonding | A non-covalent interaction involving the electrophilic region on a chalcogen atom. | Provides directionality and strength to the supramolecular structure. |
| π–π Stacking | Attractive, non-covalent interactions between aromatic rings. | Facilitates charge transport and influences optical properties. |
| Van der Waals Forces | Weak, non-specific intermolecular forces. | Contribute to the overall stability of the aggregate. |
Influence of Chalcogen Atoms on Intermolecular Interactions
The nature of the chalcogen atoms (sulfur and selenium) in the this compound molecule has a profound effect on the strength and directionality of intermolecular interactions. Selenium, being more polarizable and having a larger atomic radius than sulfur, generally forms stronger chalcogen bonds. nih.gov This difference in bonding strength can be used to tune the crystal packing and, consequently, the material's properties.
In aggregates of chalcogen-containing compounds, the chalcogen-chalcogen interactions can dominate over other forces like hydrogen bonding, especially with heavier chalcogens. nist.gov The presence of both sulfur and selenium in the same molecule introduces an element of asymmetry that can lead to more complex and potentially more functional supramolecular arrangements. The interplay between S···S, Se···Se, and S···Se interactions will dictate the final three-dimensional structure of the self-assembled material. Theoretical studies on model systems have shown that electron-withdrawing groups on the chalcogen centers can increase the interaction energy and reduce the intermolecular distance. nist.gov
| Chalcogen Atom | Electronegativity (Pauling Scale) | Covalent Radius (pm) | van der Waals Radius (pm) |
| Sulfur (S) | 2.58 | 102 | 180 |
| Selenium (Se) | 2.55 | 116 | 190 |
This data highlights the differences between sulfur and selenium that influence their intermolecular bonding behavior.
Q & A
Basic Questions
Q. What are the standard synthetic routes and characterization techniques for Naphtho[1,8-cd]-1,2-thiaselenole derivatives?
- Methodology: A common synthesis involves treating Naphtho[1,8-cd]-1,2-diselenole with reducing agents like superhydride, followed by reaction with alkylphosphines (e.g., iPr or tBu phosphines) to yield derivatives. Products are characterized via multinuclear NMR (e.g., , ), single-crystal X-ray diffraction, IR spectroscopy, and mass spectrometry. For example, NMR satellites confirm couplings (~276–302 Hz), while X-ray diffraction resolves Se–P bond geometry .
Q. How is the structure of this compound validated experimentally?
- Methodology: Single-crystal X-ray diffraction (SXD) is critical. The SHELX suite (e.g., SHELXL for refinement) is widely used to resolve bond lengths, angles, and intermolecular interactions. For instance, SHELXL refines high-resolution data, even for twinned crystals, ensuring accurate structural models .
Q. What are the primary applications of this compound in materials science?
- Methodology: The compound forms redox-active self-assembled monolayers (SAMs) on gold surfaces. Techniques like cyclic voltammetry and scanning tunneling microscopy (STM) are used to study charge-transfer properties. For example, SAMs of related dithiols on gold show covalent linkage stability, enabling applications in molecular electronics .
Q. How is the IUPAC nomenclature for sultone-containing heterocycles like this compound determined?
- Methodology: Naming follows IUPAC Provisional Recommendations (P-20/P-21). The term "sultone" denotes a cyclic sulfonyl group. Locants specify attachment points (e.g., "naphtho[1,8-cd][1,2]oxathiole 2,2-dioxide" for 1,8-naphthalene sultone) .
Advanced Research Questions
Q. How can "through-space" J couplings in NMR spectra inform electronic structure analysis?
- Methodology: Satellite peaks in NMR arise from couplings (~276–302 Hz), reflecting Se–P orbital overlap. Advanced NMR experiments (e.g., COSY, NOESY) and DFT calculations correlate coupling constants with hyperconjugative interactions and ligand effects .
Q. What challenges arise in synthesizing phosphine-functionalized derivatives of this compound?
- Methodology: Steric hindrance from bulky phosphines (e.g., tBu) reduces yields (~45–48%). Optimizing reaction conditions (e.g., temperature, solvent polarity) and using inert atmospheres mitigate decomposition. Solid-state NMR confirms ligand coordination, while microanalysis validates purity .
Q. How are self-assembled monolayers (SAMs) of this compound derivatives characterized for electronic applications?
- Methodology: SAMs on gold are analyzed via electrochemical impedance spectroscopy (EIS) and X-ray photoelectron spectroscopy (XPS). For example, Langmuir-Blodgett techniques measure packing density, while STM resolves molecular orientation. Redox activity is quantified using chronoamperometry .
Q. How can data contradictions in spectral analysis (e.g., NMR vs. X-ray) be resolved?
- Methodology: Discrepancies between solution-state NMR and solid-state X-ray data may arise from dynamic effects (e.g., solvent interactions). Variable-temperature NMR and Hirshfeld surface analysis reconcile differences by probing conformational flexibility and crystal-packing forces .
Q. What strategies improve crystallographic refinement of this compound derivatives using SHELX?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
